8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
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Description
8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is a useful research compound. Its molecular formula is C16H16FN5O2S2 and its molecular weight is 393.46. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The exact mode of action of this compound is not well-documented. Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. Further experimental studies are needed to confirm these hypotheses .
Biochemical Pathways
Once the targets are identified, it will be possible to map the compound to specific biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its molecular weight (377.4 g/mol) suggests that it may have reasonable oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed. Other factors such as solubility and permeability also play a crucial role in determining bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S2/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)26(23,24)14-2-1-7-22-15(14)18-19-16(22)25/h1-7H,8-11H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDSWYDWASSUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NNC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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